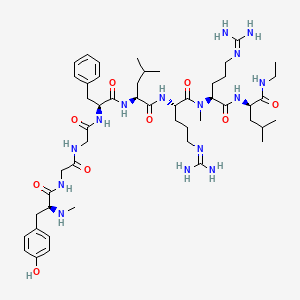
E-2078
Vue d'ensemble
Description
E2078 est un dérivé peptidique synthétique de la dynorphine A (1-8), qui est un peptide opioïde naturel. Ce composé est connu pour ses puissantes propriétés analgésiques et sa capacité à interagir avec les récepteurs opioïdes kappa. E2078 a été modifié pour améliorer sa stabilité contre la dégradation protéolytique, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Applications De Recherche Scientifique
E2078 has a wide range of applications in scientific research:
Chemistry: E2078 is used as a model compound to study peptide synthesis and stability.
Biology: In biological research, E2078 is used to study the interactions between peptides and opioid receptors.
Medicine: E2078’s potent analgesic properties make it a subject of interest for developing new pain management therapies.
Industry: In the pharmaceutical industry, E2078 is used in the development of new analgesic drugs.
Mécanisme D'action
E2078 exerce ses effets en se liant aux récepteurs opioïdes kappa du système nerveux central. Cette liaison inhibe la libération de neurotransmetteurs impliqués dans la transmission de la douleur, ce qui entraîne des effets analgésiques. Les modifications du composé, telles que la N-méthylation et l’incorporation de D-acides aminés, améliorent sa stabilité et empêchent une dégradation rapide par les peptidases .
Analyse Biochimique
Biochemical Properties
N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with glycyl radical enzymes, which are involved in radical-based catalysis . These interactions are typically characterized by hydrogen bonding and other non-covalent interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the specific conditions of the cellular environment.
Molecular Mechanism
The molecular mechanism of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonds and other non-covalent interactions . These binding interactions can result in enzyme inhibition or activation, leading to changes in gene expression and cellular function. The precise nature of these interactions depends on the specific biomolecules involved and the context of the biochemical environment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, it may undergo degradation over time, leading to a decrease in its activity and effectiveness. Additionally, long-term exposure to this compound can result in changes in cellular metabolism and gene expression, which can have significant implications for its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the optimal therapeutic dose and minimizing potential side effects.
Metabolic Pathways
N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can modulate the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of specific metabolites. These interactions can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function. Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide exhibits specific subcellular localization patterns, which can affect its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical activity.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse d’E2078 implique la méthode de synthèse peptidique en phase solide. Cette méthode permet l’ajout séquentiel d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. La séquence spécifique pour E2078 comprend des modifications telles que la N-méthylation et l’incorporation de D-acides aminés pour améliorer la stabilité. Les conditions de réaction impliquent généralement l’utilisation de réactifs de couplage comme le N,N’-diisopropylcarbodiimide et l’hydroxybenzotriazole, ainsi que des groupes protecteurs pour prévenir les réactions secondaires indésirables .
Méthodes de production industrielle
La production industrielle d’E2078 suit des principes similaires à la synthèse en laboratoire mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour garantir la précision et l’efficacité. La purification du peptide synthétisé est réalisée par chromatographie liquide haute performance, garantissant une pureté et une cohérence élevées .
Analyse Des Réactions Chimiques
Types de réactions
E2078 subit principalement des réactions de formation et de clivage de liaison peptidique. Il est conçu pour être résistant à la dégradation enzymatique, ce qui est un défi courant pour les composés à base de peptides. Le composé peut également participer à des réactions d’oxydation et de réduction, en fonction des groupes fonctionnels spécifiques présents dans sa structure .
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et la modification d’E2078 comprennent le N,N’-diisopropylcarbodiimide, l’hydroxybenzotriazole et divers groupes protecteurs tels que le t-butoxycarbonyle et le fluorenylméthyloxycarbonyle. Les réactions sont généralement effectuées dans des conditions douces pour préserver l’intégrité du peptide .
Principaux produits formés
Le principal produit formé à partir de la synthèse d’E2078 est le peptide entièrement assemblé avec la séquence et les modifications souhaitées. Tous les sous-produits ou les séquences incomplètes sont éliminés pendant le processus de purification .
Applications de la recherche scientifique
E2078 a une large gamme d’applications dans la recherche scientifique :
Chimie : E2078 est utilisé comme composé modèle pour étudier la synthèse et la stabilité des peptides.
Biologie : En recherche biologique, E2078 est utilisé pour étudier les interactions entre les peptides et les récepteurs opioïdes.
Médecine : Les puissantes propriétés analgésiques d’E2078 en font un sujet d’intérêt pour le développement de nouvelles thérapies contre la douleur.
Industrie : Dans l’industrie pharmaceutique, E2078 est utilisé dans le développement de nouveaux médicaments analgésiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Dynorphine A (1-8) : Le peptide naturel dont E2078 est dérivé. Il a des propriétés analgésiques similaires mais est moins stable.
U50488H : Un agoniste synthétique du récepteur opioïde kappa avec des effets analgésiques similaires mais des caractéristiques structurelles différentes.
Nalfurafine : Un autre agoniste du récepteur opioïde kappa utilisé dans le traitement du prurit.
Unicité d’E2078
E2078 est unique en raison de sa stabilité accrue contre la dégradation protéolytique, qui est obtenue grâce à des modifications spécifiques telles que la N-méthylation et l’incorporation de D-acides aminés. Ces modifications font d’E2078 un outil précieux pour la recherche et les applications thérapeutiques potentielles, car il conserve son activité plus longtemps que son homologue naturel .
Propriétés
IUPAC Name |
(2R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]-methylamino]pentanoyl]amino]-N-ethyl-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H81N15O9/c1-8-56-44(70)37(24-30(2)3)64-47(73)40(17-13-23-58-50(53)54)65(7)48(74)35(16-12-22-57-49(51)52)62-45(71)38(25-31(4)5)63-46(72)39(27-32-14-10-9-11-15-32)61-42(68)29-59-41(67)28-60-43(69)36(55-6)26-33-18-20-34(66)21-19-33/h9-11,14-15,18-21,30-31,35-40,55,66H,8,12-13,16-17,22-29H2,1-7H3,(H,56,70)(H,59,67)(H,60,69)(H,61,68)(H,62,71)(H,63,72)(H,64,73)(H4,51,52,57)(H4,53,54,58)/t35-,36-,37+,38-,39-,40-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENWDDCMEATQSR-ONSKYXJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N(C)C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N(C)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H81N15O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145949 | |
| Record name | E 2078 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1036.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103613-84-9 | |
| Record name | E 2078 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103613849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | E 2078 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | E-2078 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X741EI11EL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: E-2078, also known as [N-Methyltyrosyl-glycyl-glycyl-phenylalanyl-leucyl-arginyl-N-methyl-arginyl-leucyl ethylamide], primarily interacts with kappa-opioid receptors (κ-opioid receptors) in the central nervous system [, , , , , , , ]. While it displays some affinity for mu (μ) and delta (δ) opioid receptors, its activity at kappa receptors is most pronounced. Upon binding to these receptors, this compound initiates a cascade of intracellular events, ultimately leading to the inhibition of pain transmission.
A: The molecular formula of this compound is C52H83N15O9. Its molecular weight is 1058.3 g/mol []. While the provided research does not delve into detailed spectroscopic characterization, mass spectrometry was extensively used to study its stability and transport across the blood-brain barrier [, ].
A: this compound demonstrates remarkable stability against enzymatic degradation in both human and rhesus monkey blood in vitro []. Even after intravenous administration in rhesus monkeys, no significant biotransformation products were detected [, ]. This high stability is attributed to specific modifications in its structure, distinguishing it from the less stable dynorphin A [, ].
ANone: The research focuses primarily on the pharmacological properties of this compound as a κ-opioid receptor agonist. There is no mention of any catalytic properties or applications of this compound in the provided scientific literature.
ANone: The provided abstracts do not mention the use of computational chemistry techniques such as molecular modeling, docking studies, or quantitative structure-activity relationship (QSAR) modeling for this compound.
A: While the provided research does not elaborate on the systematic modification of the this compound structure, it highlights the importance of its C-terminal structure and basicity for uptake via adsorptive-mediated endocytosis at the blood-brain barrier []. Further research exploring structure-activity relationships would be valuable.
A: Research indicates that this compound is capable of crossing the blood-brain barrier, a crucial factor for its central action []. The elimination half-life in rhesus monkey blood was determined to be 44 minutes after intravenous injection []. More detailed investigations are needed to establish a comprehensive pharmacokinetic profile.
A: this compound shows potent antinociceptive effects in various animal models. In mice, it demonstrates dose-dependent analgesia in the tail-pinch, tail-flick, and formalin tests after systemic administration [, ]. This analgesic effect is long-lasting and resistant to naloxone, a μ-opioid receptor antagonist, indicating the involvement of κ-opioid receptors []. Studies using intrathecal and intracerebroventricular administration confirm the spinal and central actions of this compound in mediating analgesia [].
ANone: The provided research does not focus on resistance mechanisms to this compound. Long-term studies are required to evaluate the potential for tolerance development, a common concern with opioid analgesics.
A: While the research does not provide a comprehensive safety profile, this compound's effects on sedation and prolactin levels were investigated in rhesus monkeys []. At doses that produce antinociception, this compound did not significantly affect motor coordination in mice, suggesting a favorable safety margin [].
ANone: The research does not explore specific biomarkers related to this compound treatment. Identifying biomarkers could be valuable for predicting individual responses and optimizing pain management strategies.
A: Mass spectrometry, particularly matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, played a crucial role in studying the stability and transport of this compound across the blood-brain barrier [, ]. High-performance liquid chromatography (HPLC) was employed to analyze its metabolism in biological samples [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



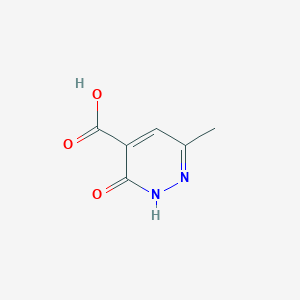
![2-Chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1593317.png)

![4,7-Dibromo-2-chlorobenzo[d]thiazole](/img/structure/B1593319.png)
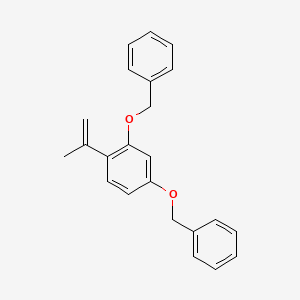
![Ethyl [(5-chlorothiophen-2-yl)sulfonyl]carbamate](/img/structure/B1593321.png)
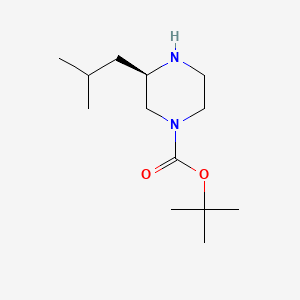

![5-Methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B1593327.png)
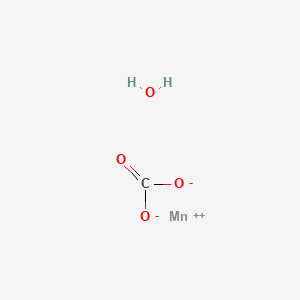
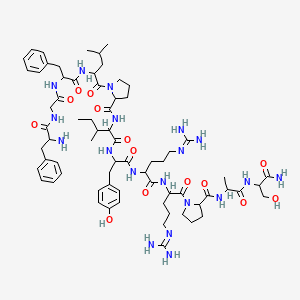
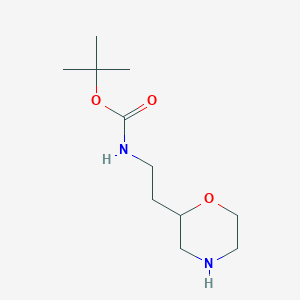
![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamine](/img/structure/B1593332.png)
